rac-Eletriptan-d3 (hydrobromide) chemical structure and properties
rac-Eletriptan-d3 (hydrobromide) chemical structure and properties
An In-Depth Technical Guide to rac-Eletriptan-d3 (hydrobromide): Properties, Synthesis, and Bioanalytical Applications
Section 1: Introduction to rac-Eletriptan-d3 (hydrobromide)
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs.[1] It is indicated for the acute treatment of migraine with or without aura in adults.[2] The therapeutic activity of Eletriptan is attributed to its agonist effects at the 5-HT1B/1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This interaction leads to the constriction of cranial vessels and the inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms.[2][3]
In the field of drug development, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of a drug in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.[4][5] The robustness of LC-MS/MS assays is significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis but be distinguishable by the mass spectrometer.[6]
This is the primary role of rac-Eletriptan-d3 (hydrobromide). It is a stable, isotopically labeled version of Eletriptan where three hydrogen atoms have been replaced with deuterium.[4] This subtle mass shift allows it to be differentiated from the parent drug, while its near-identical physicochemical properties ensure it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[6][7] The "rac-" prefix indicates that it is a racemic mixture, containing both the active (R)-enantiomer and the (S)-enantiomer. This makes it a suitable internal standard for methods analyzing either the racemate or the specific (R)-enantiomer. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and application as a critical tool in bioanalytical science.
Section 2: Chemical Structure and Physicochemical Properties
rac-Eletriptan-d3 (hydrobromide) is structurally analogous to Eletriptan hydrobromide, with the key difference being the substitution of three protium (¹H) atoms with deuterium (²H or D) on the N-methyl group of the pyrrolidine ring. This specific labeling position is common for deuterated standards as it is generally stable and synthetically accessible.
The chemical name for the active (R)-enantiomer is (R)-3-[(1-(methyl-d3)-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrobromide.
Caption: Chemical Structure of (R)-Eletriptan-d3
The properties of rac-Eletriptan-d3 (hydrobromide) are summarized in the table below. The molecular weight is slightly higher than that of the non-deuterated compound due to the presence of three deuterium atoms.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₄D₃BrN₂O₂S | [8][9] |
| Molecular Weight | 466.45 g/mol | Calculated, based on[9] |
| Appearance | White to light pale colored powder | [8][10] |
| Solubility | Readily soluble in water | [8][10] |
| Storage | Store in freezer, under inert atmosphere, desiccated | [9][11] |
Section 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The utility of rac-Eletriptan-d3 as an internal standard is grounded in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is the cornerstone of high-precision quantitative analysis in complex matrices.[4]
The Causality Behind IDMS: The core challenge in bioanalysis is variability. Analyte can be lost during sample extraction and cleanup, and the efficiency of ionization in the mass spectrometer can fluctuate due to matrix effects (ion suppression or enhancement).[7][12] A deuterated internal standard, being chemically identical to the analyte, experiences these variations in precisely the same way.[4]
By adding a known quantity of rac-Eletriptan-d3 to a sample at the very beginning of the workflow, it acts as a perfect proxy. Any loss or signal variation affects both the analyte (Eletriptan) and the internal standard proportionally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly corresponds to the analyte's concentration. This normalization is what provides the high accuracy and precision required in regulated drug development.[4]
Caption: Conceptual Workflow of IDMS
Section 4: Synthesis and Characterization
The synthesis of rac-Eletriptan-d3 is not explicitly detailed in publicly available literature but can be logically inferred from established synthetic routes for Eletriptan.[1][13] A common strategy involves the construction of the indole core followed by the attachment and modification of the pyrrolidine side chain. The introduction of the three deuterium atoms would occur during the N-methylation step.
Hypothetical Synthetic Protocol: The synthesis would likely proceed via an intermediate such as (R)-3-(pyrrolidin-2-ylmethyl)-5-[2-(phenylsulfonyl)ethyl]-1H-indole, which lacks the N-methyl group. This precursor would then be methylated using a deuterated reagent.
-
Precursor Synthesis: Synthesize the demethylated Eletriptan precursor according to established literature methods, such as those involving Heck coupling reactions.[13][14]
-
Deuterated Methylation: Dissolve the precursor amine in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the reaction mixture.
-
Reagent Addition: Add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated methyl tosylate (CD₃-OTs), to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup to remove the base and salts. Purify the crude product using column chromatography on silica gel to yield rac-Eletriptan-d3 free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and treat with one equivalent of hydrobromic acid (HBr) to precipitate the hydrobromide salt. Filter and dry the product.
Caption: Synthetic Workflow for rac-Eletriptan-d3
Characterization: The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): Confirms the correct molecular weight, showing a mass increase of 3 Da compared to the non-deuterated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the N-methyl singlet peak, while ²H NMR will show a signal confirming the location of the deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by separating the final product from any unreacted starting materials or byproducts.[15][16]
Section 5: Application in Bioanalytical Methods (LC-MS/MS)
The primary application of rac-Eletriptan-d3 (hydrobromide) is as an internal standard for the quantification of Eletriptan in biological samples.
Self-Validating Bioanalytical Protocol: This protocol outlines a typical workflow for analyzing Eletriptan in human plasma, incorporating quality control (QC) samples for self-validation.
-
Preparation of Standards: Prepare calibration curve standards and quality control (QC) samples (low, medium, high concentrations) by spiking known amounts of Eletriptan into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (rac-Eletriptan-d3 in methanol) to each tube and vortex briefly. This early addition is critical for the IDMS principle.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent → daughter ion transitions for both Eletriptan and Eletriptan-d3. (e.g., Eletriptan: m/z 383.2 → 122.1; Eletriptan-d3: m/z 386.2 → 125.1). Note: Exact m/z values must be optimized experimentally.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the standards.
-
Determine the concentration of Eletriptan in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The calculated QC concentrations must fall within a pre-defined acceptance range (e.g., ±15%) to validate the run.
-
Caption: Bioanalytical Workflow for Eletriptan
Section 6: Relevant Pharmacology and Metabolism of Eletriptan
While rac-Eletriptan-d3 is an analytical tool, understanding the pharmacology of the analyte it measures is crucial for interpreting study results.
Mechanism of Action: Eletriptan's efficacy in treating migraines stems from its high-affinity binding to 5-HT1B, 5-HT1D, and 5-HT1F receptors.[17] Agonism at 5-HT1B receptors on cranial blood vessels causes vasoconstriction, counteracting the painful vasodilation associated with migraines.[18] Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP and Substance P.[18][19]
Metabolism: Eletriptan is extensively metabolized, primarily in the liver.[18][20]
-
Primary Pathway: The main metabolic route is N-demethylation of the pyrrolidine ring's methyl group, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][17]
-
Active Metabolite: This process forms an active N-demethylated metabolite. However, the plasma concentration of this metabolite is only 10-20% of the parent drug, and it is unlikely to contribute significantly to the overall therapeutic effect.[8][17]
-
Clearance: Non-renal clearance, mainly through metabolism, accounts for approximately 90% of the total clearance of the drug.[8][17] The terminal elimination half-life of Eletriptan is about 4 hours.[8]
The location of the deuterium label in rac-Eletriptan-d3 is on the very methyl group cleaved during metabolism. While this can sometimes lead to a minor kinetic isotope effect (slower metabolism of the deuterated version), it is generally not significant enough to compromise its function as an internal standard, as both it and the analyte are removed from the sample during preparation long before in-vivo metabolism could occur.
Caption: Metabolism of Eletriptan
Section 7: Conclusion
rac-Eletriptan-d3 (hydrobromide) is an indispensable tool for researchers, scientists, and drug development professionals. It is not a therapeutic agent but a high-fidelity analytical standard. Its design as a stable, isotopically labeled analog of Eletriptan makes it the gold standard for internal standards in quantitative bioanalysis. By leveraging the principle of isotope dilution mass spectrometry, rac-Eletriptan-d3 enables the highly accurate and precise measurement of Eletriptan in complex biological matrices, ensuring the integrity and reliability of data in critical pharmacokinetic, toxicokinetic, and bioequivalence studies. Its use is fundamental to the robust, data-driven decision-making process that underpins modern pharmaceutical development.
References
-
Eletriptan - Wikipedia. [Link]
-
Welch, K. M. A. (2024). Eletriptan. In StatPearls. StatPearls Publishing. [Link]
-
Lionetto, L., Negro, A., & Martelletti, P. (2015). Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response. Therapeutic Advances in Neurological Disorders, 8(6), 283–293. [Link]
-
RELPAX® (eletriptan hydrobromide) Prescribing Information. (2013). U.S. Food and Drug Administration. [Link]
-
What is the mechanism of Eletriptan Hydrobromide? (2024). Patsnap Synapse. [Link]
-
highlights of prescribing information - RELPAX. (2017). Pfizer. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Eletriptan: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (2017). International Journal of Scientific Research and Review. [Link]
-
Analytical Method Development and Validation of RP-HPLC Method for Determination of Eletriptan HBr. (2019). ResearchGate. [Link]
-
Method Develop and Validation of Eletriptan Hydrobromide Pharmaceutical Dosage Form By Rp-Hplc. (2013). International Journal of Engineering Research and Applications. [Link]
-
Development and validation of Stability Indicating RP - HPLC Method for Analysis of Eletriptan. (2010). International Journal of Pharma and Bio Sciences. [Link]
-
HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (2011). Asian Journal of Chemistry. [Link]
-
An Isocratic Reverse Phase Hplc Method Development For The Determination Of Eletritan Hydrobromide In Pure And Pharmaceutical Formulations. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Eletriptan Hydrobromide. (n.d.). PubChem. [Link]
-
Eletriptan Hydrobromide Tablets - SAFETY DATA SHEET. (n.d.). Ajanta Pharma. [Link]
-
Eletriptan Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
RELPAX (eletriptan hydrobromide) Label. (2002). U.S. Food and Drug Administration. [Link]
-
Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Pr ELETRIPTAN Product Monograph. (2021). JAMP Pharma Corporation. [Link]
- Novel process for the preparation of eletriptan. (2011).
-
A NOVEL PROCESS FOR THE PREPARATION OF ELETRIPTAN. (2013). European Patent Office. [Link]
Sources
- 1. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eletriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Eletriptan Hydrobromide | C22H27BrN2O2S | CID 656631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Eletriptan hydrobromide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Eletriptan hydrobromide CAS#: 177834-92-3 [m.chemicalbook.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. US20110207943A1 - Novel process for the preparation of eletriptan - Google Patents [patents.google.com]
- 14. A NOVEL PROCESS FOR THE PREPARATION OF ELETRIPTAN - Patent 2349998 [data.epo.org]
- 15. researchgate.net [researchgate.net]
- 16. ijera.com [ijera.com]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 20. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
